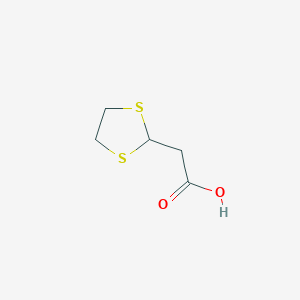
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid
Übersicht
Beschreibung
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C8H7ClFNO4S. It is a derivative of benzoic acid and contains chloro, fluoro, and sulfonyl groups, making it a compound of interest in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to form the corresponding amine. This amine is then sulfonylated using methylamine and a sulfonyl chloride reagent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro groups can also influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid: Lacks the fluoro group, which can affect its reactivity and applications.
4-Fluoro-5-[(methylamino)sulfonyl]benzoic acid: Lacks the chloro group, leading to different chemical properties and uses.
Uniqueness
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H7ClFNO4S |
|---|---|
Molekulargewicht |
267.66 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-5-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C8H7ClFNO4S/c1-11-16(14,15)7-2-4(8(12)13)5(9)3-6(7)10/h2-3,11H,1H3,(H,12,13) |
InChI-Schlüssel |
OEOVCGLDCFQYML-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B8564418.png)






![N-{[3-(Benzyloxy)pyridin-2-yl]methyl}acetamide](/img/structure/B8564464.png)
![4-[(5-Isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8564473.png)



![8-(Pyridin-3-yl)-2-azaspiro[4.5]decane](/img/structure/B8564496.png)
